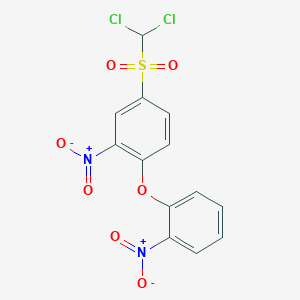
4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene is an organic compound with a complex structure that includes nitro, sulfonyl, and phenoxy groups
Méthodes De Préparation
The synthesis of 4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene typically involves multiple steps. The starting materials often include dichloromethane, sulfonyl chloride, and nitrophenol derivatives. The reaction conditions usually require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Des Réactions Chimiques
4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and stability.
Reduction: This process can remove oxygen atoms or add hydrogen atoms, leading to different functional groups and properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing groups on the benzene ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have applications in developing new pharmaceuticals due to its unique chemical properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Dichloromethanesulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene include:
2,4-dichloro-1-(4-nitrophenoxy)benzene: This compound shares a similar structure but differs in the position of the nitro and phenoxy groups.
2,4-dichloro-1-nitrobenzene: This compound lacks the phenoxy group, making it less complex. The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical and biological properties.
Propriétés
Numéro CAS |
61497-24-3 |
|---|---|
Formule moléculaire |
C13H8Cl2N2O7S |
Poids moléculaire |
407.2 g/mol |
Nom IUPAC |
4-(dichloromethylsulfonyl)-2-nitro-1-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H8Cl2N2O7S/c14-13(15)25(22,23)8-5-6-12(10(7-8)17(20)21)24-11-4-2-1-3-9(11)16(18)19/h1-7,13H |
Clé InChI |
FHXCFSZIYAOLHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


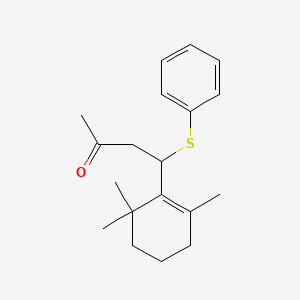
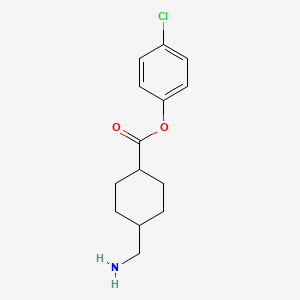
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
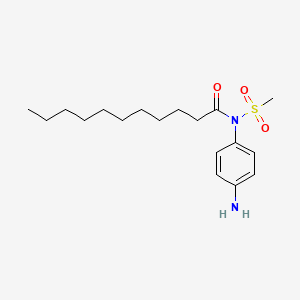
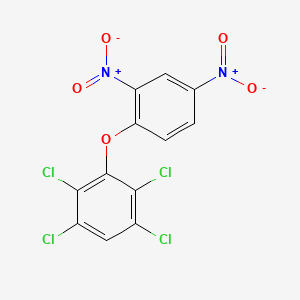

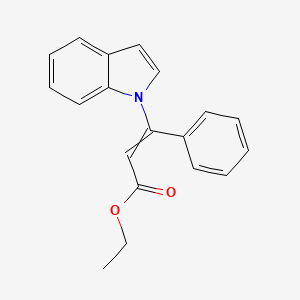
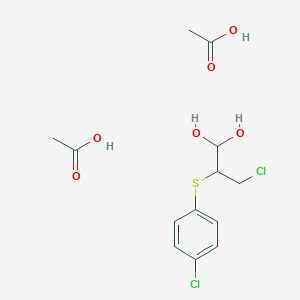
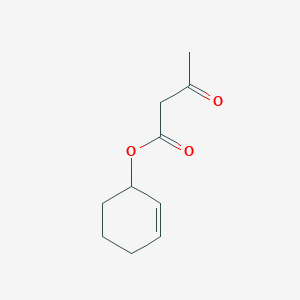

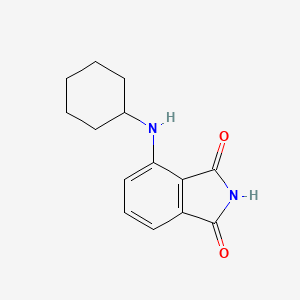
![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
